molecular formula C10H13BrClN B1529130 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810070-15-5

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1529130
CAS RN: 1810070-15-5
M. Wt: 262.57 g/mol
InChI Key: OGJCTIOLCPDGAX-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the CAS Number: 1810070-15-5 . It has a molecular weight of 262.58 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . The InChI code for this compound is 1S/C10H12BrN.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12;/h1,4-5,10H,2-3,6,12H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 262.58 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in synthetic organic chemistry, particularly for its role in the synthesis of complex polycyclic structures and its potential in drug discovery. Gilchrist and Summersell (1988) described the use of a related compound, 2-bromo-1-vinyl-3,4-dihydronaphthalene, in palladium(0) catalyzed coupling reactions leading to various naphthalene derivatives. This methodology underscores the utility of bromo-dihydronaphthalene derivatives in constructing conjugated systems through electrocyclic ring closure, demonstrating their significance in synthesizing polycyclic hydrocarbons, which are key structures in many biologically active compounds (Gilchrist & Summersell, 1988).

Pharmacological Research

Hamdy et al. (2013) explored the synthesis of new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties. These compounds were evaluated for their tumor inhibitory and antioxidant activities, where some derivatives showed promising results against liver cancer cells. This study highlights the relevance of tetrahydronaphthalene derivatives in medicinal chemistry, offering potential avenues for developing new anticancer agents (Hamdy et al., 2013).

Dopaminergic Activity

Öztaşkın et al. (2011) reported on the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine as a hydrogen chloride salt, through a series of reactions starting from 2-naphthoic acid. This compound, being structurally related to 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, showcases the potential of such derivatives in studying dopaminergic activity, which could be beneficial in neurological research and therapy (Öztaşkın, Göksu, & SeÇen, 2011).

Bioactive Compound Synthesis

Malhotra et al. (2013) developed a catalyst-free method for the conjugate addition of indoles and pyrroles to dihydronitronaphthalenes, utilizing water as the solvent. This reaction route, especially with bromo derivatives, facilitated the synthesis of tetrahydro-β-carbolines, a class of compounds with significant pharmacological interest. The use of bromo-dihydronaphthalenes as intermediates in this context illustrates their versatility in synthesizing bioactive molecules, potentially contributing to the development of new therapeutic agents (Malhotra et al., 2013).

Safety and Hazards

The compound has been classified as harmful, as indicated by the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions. For instance, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCTIOLCPDGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS RN

1810070-15-5
Record name 1-Naphthalenamine, 5-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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